4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-2-24-17-5-4-14(10-15(17)18)26(22,23)20-11-16(13-6-9-25-12-13)21-8-3-7-19-21/h3-10,12,16,20H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMAITXHJOGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):
$$
\text{4-Ethoxy-3-fluorobenzenesulfonic acid} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{4-Ethoxy-3-fluorobenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Key Data :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| PCl₅ | 110°C | 4 h | 92% |
| SOCl₂ | 70°C | 6 h | 88% |
PCl₅ is preferred due to higher yield and shorter reaction time.
Synthesis of 2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethylamine
Preparation of Thiophen-3-ylacetaldehyde
Thiophen-3-ylacetaldehyde is synthesized via Friedel-Crafts alkylation of thiophene with chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis:
- Alkylation :
$$
\text{Thiophene} + \text{ClCH}2\text{C(OEt)}2 \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Thiophen-3-ylacetaldehyde dimethyl acetal} \quad (78\%\text{ yield})
$$ - Hydrolysis :
$$
\text{Acetal} + \text{H}_2\text{O} \xrightarrow{\text{HCl, 50°C}} \text{Thiophen-3-ylacetaldehyde} \quad (95\%\text{ yield})
$$
Formation of Pyrazole-Ethylamine Derivative
The amine side chain is constructed via a Strecker synthesis -inspired approach:
- Condensation :
Thiophen-3-ylacetaldehyde (1.0 eq) reacts with 1H-pyrazole-1-carbaldehyde (1.0 eq) in ethanol, catalyzed by ammonium acetate (NH₄OAc), to form an α,β-unsaturated imine. - Reductive Amination :
The imine is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine (73% yield over two steps).
Challenges :
- Competing formation of regioisomers during imine formation necessitates careful pH control (optimal pH 6–7).
- NaBH₃CN outperforms NaBH₄ in selectivity, minimizing over-reduction.
Sulfonamide Bond Formation
Coupling Reaction
The final step involves reacting the sulfonyl chloride with the ethylamine derivative under basic conditions:
$$
\text{4-Ethoxy-3-fluorobenzenesulfonyl chloride} + \text{2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Optimized Conditions :
- Solvent: Tetrahydrofuran (THF) ensures solubility of both reactants.
- Base: Triethylamine (Et₃N, 2.5 eq) neutralizes HCl, driving the reaction to completion.
- Temperature: 0°C → 25°C gradient over 12 hours prevents exothermic side reactions.
Yield : 89% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Purification and Characterization
- Purification : Silica gel chromatography followed by recrystallization from ethanol/water (4:1) yields >99% purity.
- Characterization :
Comparative Analysis of Alternative Routes
Direct Sulfonation vs. Multi-Step Functionalization
Solvent and Catalyst Impact on Coupling Efficiency
| Solvent | Catalyst | Yield | Purity |
|---|---|---|---|
| THF | None | 89% | 99% |
| DCM | DMAP | 82% | 97% |
| DMF | CuI | 75% | 93% |
THF without catalysts provides optimal balance of yield and purity.
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis favors PCl₅ over SOCl₂ despite higher hazard profile.
- Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, requiring specialized disposal protocols.
- Process Safety : Exothermic steps (sulfonation, coupling) mandate jacketed reactors with precise temperature control.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, and derivatives like 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide have been evaluated for their effectiveness against various bacterial strains. Research indicates that such compounds can inhibit bacterial growth by targeting essential enzymes involved in folic acid synthesis, which is critical for bacterial proliferation.
Case Study:
In a study examining various sulfonamide derivatives, including those with pyrazole and thiophene substituents, it was found that certain compounds exhibited significant antimicrobial activity against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating the potential of these compounds as new antimicrobial agents .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. The compound has been subjected to in vitro evaluations against various cancer cell lines.
Case Study:
A study focused on novel sulfonamides incorporated with heterocyclic moieties showed promising results in inhibiting the growth of human liver cancer cell lines (HepG2). The selectivity index (SI) values indicated that some derivatives outperformed traditional chemotherapeutic agents like methotrexate. The molecular docking studies suggested that these compounds interact effectively with target proteins involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is crucial for optimizing its biological activity. Modifications to the pyrazole and thiophene rings can enhance its potency and selectivity.
Research Findings:
Analytical studies have shown that variations in substituents on the benzene ring significantly affect the compound's binding affinity to target enzymes. For instance, introducing electron-withdrawing groups can improve the inhibitory effects against specific bacterial enzymes .
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Substituent Effects on Pharmacological Properties
- Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound likely reduces metabolic oxidation compared to chlorinated analogs (e.g., ), enhancing plasma stability. Fluorine’s electronegativity may also strengthen target binding via dipole interactions.
- Thiophene vs. Pyrazine/Thiazole : Thiophene’s electron-rich structure favors π-π stacking in hydrophobic binding pockets, whereas pyrazine (e.g., ) or thiazole (e.g., ) moieties may engage in polar interactions.
- Ethoxy Group : The 4-ethoxy substituent improves solubility relative to alkyl or halogen groups, as seen in , while maintaining moderate lipophilicity for membrane permeability.
Biological Activity
4-Ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.42 g/mol. The structure features a sulfonamide group, ethoxy and fluoro substituents, and heterocyclic moieties including pyrazole and thiophene, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18FN5O3S |
| Molecular Weight | 391.42 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | Soluble in DMSO, ethanol |
Synthesis
The synthesis of 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice (e.g., dimethylformamide or acetonitrile). The synthesis pathway often includes the formation of the sulfonamide linkage followed by the introduction of the pyrazole and thiophene groups.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) cells, with IC50 values ranging from 60 to 90 μM . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial activity. Preliminary data suggest that 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide may exhibit bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . The proposed mechanism includes inhibition of bacterial folate synthesis pathways.
Anti-inflammatory Effects
Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory activity. For example, some derivatives have demonstrated IC50 values around 54.65 μg/mL against inflammatory markers, suggesting potential use in treating inflammatory diseases . The anti-inflammatory action is likely mediated through the inhibition of cyclooxygenases (COX), which play a critical role in inflammation.
Case Studies
A recent study evaluated the compound's effects on various cancer cell lines and reported promising results in terms of both cytotoxicity and selectivity towards tumor cells compared to non-tumor cells. In vitro assays showed that the compound could induce apoptosis in cancer cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide, and how can purity be optimized?
- Methodology :
- Step 1 : Utilize Vilsmeier-Haack reagent (DMF/POCl₃) for formylation or cyclization of pyrazole intermediates, as demonstrated in benzothiazole derivatives .
- Step 2 : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification, ensuring ≥95% purity .
- Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) for structural confirmation .
Q. How can the structural conformation of this sulfonamide be characterized?
- Methodology :
- X-ray crystallography : Resolve crystal structures using single-crystal diffraction (e.g., Bruker APEX-II detector, Mo-Kα radiation). Analyze dihedral angles between pyrazole, thiophene, and benzene rings to assess planarity .
- Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09, B3LYP/6-31G* basis set) to validate stereoelectronic effects .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Enzyme inhibition : Screen against COX-2 using a fluorometric assay (e.g., PGHS-1/COX-2 Inhibition Kit) with celecoxib as a positive control, as in diarylpyrazole derivatives .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay, HeLa cells) and compare IC₅₀ values with structural analogs .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy, fluoro, thiophene) influence structure-activity relationships (SAR) in this compound?
- Methodology :
- Comparative SAR : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or trifluoromethyl) and evaluate COX-2 selectivity ratios. The 4-ethoxy group may enhance lipophilicity, while the 3-fluoro substituent could reduce metabolic degradation .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (sulfonamide -SO₂NH) and hydrophobic (thiophene/aryl rings) interactions .
Q. What crystallographic techniques can resolve polymorphism or hydrate formation in this compound?
- Methodology :
- Thermal analysis : Perform DSC/TGA to detect polymorphic transitions or hydrate loss (e.g., heating rate 10°C/min, N₂ atmosphere) .
- Variable-temperature XRD : Capture structural changes at 100–300 K to identify temperature-dependent conformational shifts .
Q. How can metabolic stability and pharmacokinetic (PK) profiles be optimized for in vivo studies?
- Methodology :
- Liver microsome assays : Incubate with human hepatocytes (37°C, NADPH cofactor) to identify metabolic hotspots (e.g., oxidative defluorination). Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block CYP450-mediated degradation .
- PK modeling : Use GastroPlus to simulate oral bioavailability, adjusting logP (aim for 2–4) via substituent modifications .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodology :
- Flow chemistry : Optimize reaction parameters (residence time, temperature) for pyrazole cyclization to reduce side products .
- Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates in real time .
Safety and Compliance
Q. What safety protocols are recommended for handling this sulfonamide?
- Guidelines :
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Data Contradictions and Resolution
Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
